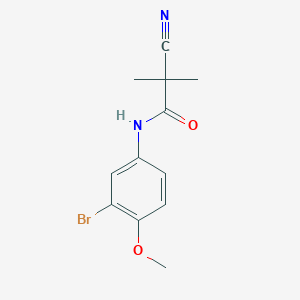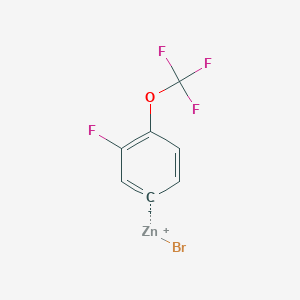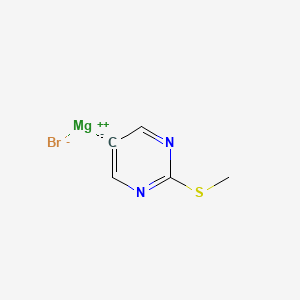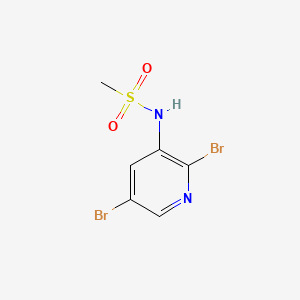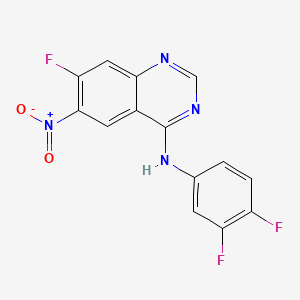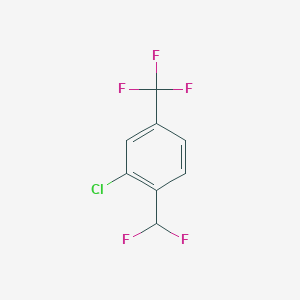
3-Chloro-4-(difluoromethyl)benzotrifluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-(difluoromethyl)benzotrifluoride is an organic compound with the molecular formula C8H4ClF5. It is a derivative of benzotrifluoride, where the benzene ring is substituted with a chlorine atom at the third position and a difluoromethyl group at the fourth position. This compound is known for its unique chemical properties and is used in various industrial and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 3-Chloro-4-(difluoromethyl)benzotrifluoride typically involves the chlorination of 4-(difluoromethyl)benzotrifluoride. One common method includes placing 4-(difluoromethyl)benzotrifluoride and a catalyst into a reactor, raising the temperature with stirring to around 60°C, and then feeding dry chlorine gas into the reactor. The reaction is continued at a constant temperature of 70°C to 90°C for over two hours. After the reaction, the unreacted chlorine gas and other gaseous impurities are removed, and the product is purified through distillation .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors, efficient catalysts, and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-4-(difluoromethyl)benzotrifluoride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce a carboxylic acid derivative.
Applications De Recherche Scientifique
3-Chloro-4-(difluoromethyl)benzotrifluoride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals
Mécanisme D'action
The mechanism of action of 3-Chloro-4-(difluoromethyl)benzotrifluoride involves its interaction with specific molecular targets. The presence of the chlorine and difluoromethyl groups influences its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways, leading to specific effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-4-fluorobenzotrifluoride: Similar in structure but with a fluorine atom instead of a difluoromethyl group.
3,4-Dichlorobenzotrifluoride: Contains two chlorine atoms instead of one chlorine and one difluoromethyl group.
Benzonitrile, 4-chloro-3-(difluoromethyl): Similar structure with a nitrile group instead of a trifluoromethyl group .
Uniqueness
3-Chloro-4-(difluoromethyl)benzotrifluoride is unique due to the presence of both chlorine and difluoromethyl groups, which impart distinct chemical properties. These properties make it valuable in specific synthetic applications and research studies, where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C8H4ClF5 |
|---|---|
Poids moléculaire |
230.56 g/mol |
Nom IUPAC |
2-chloro-1-(difluoromethyl)-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H4ClF5/c9-6-3-4(8(12,13)14)1-2-5(6)7(10)11/h1-3,7H |
Clé InChI |
ACMDDJGMJXEYPA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(F)(F)F)Cl)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


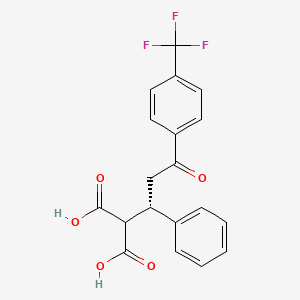
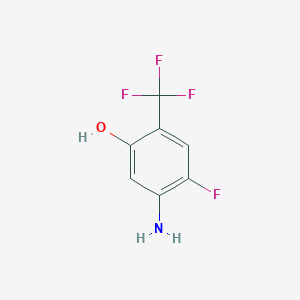
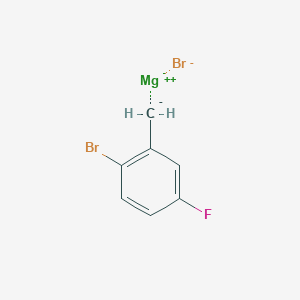
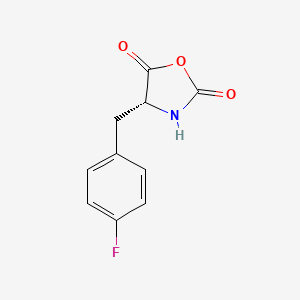
![2-(5,6-Difluoro-1H-benzo[d][1,2,3]triazol-1-yl)acetonitrile](/img/structure/B14890825.png)
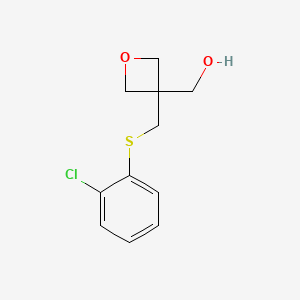
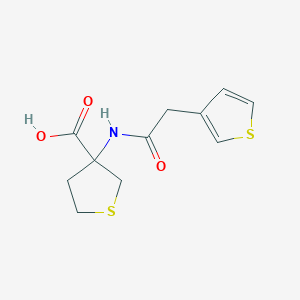

![3-Fluoro-4-[(i-propyloxy)methyl]phenylZinc bromide](/img/structure/B14890859.png)
